molecular formula C6H7NO2 B14547354 Methyl 2-isocyanobut-2-enoate CAS No. 62180-46-5

Methyl 2-isocyanobut-2-enoate

Cat. No.: B14547354
CAS No.: 62180-46-5
M. Wt: 125.13 g/mol
InChI Key: BZGYVLCAYSVOOU-UHFFFAOYSA-N
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Description

Methyl 2-isocyanobut-2-enoate is a specialized organic compound featuring both an isocyanide (-NC) functional group and an ester moiety. Its structure comprises a conjugated enoate system (but-2-enoate) with a methyl ester at one terminus and an isocyanide group at the α-position. This compound is of interest in synthetic chemistry due to the reactivity of the isocyanide group, which participates in multicomponent reactions (e.g., Ugi or Passerini reactions) and serves as a ligand in coordination chemistry. The ester group enhances solubility in organic solvents and influences electronic properties, making it a versatile building block for heterocycle synthesis or polymer precursors.

Properties

CAS No.

62180-46-5

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

methyl 2-isocyanobut-2-enoate

InChI

InChI=1S/C6H7NO2/c1-4-5(7-2)6(8)9-3/h4H,1,3H3

InChI Key

BZGYVLCAYSVOOU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-butenoate with potassium cyanate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isocyano group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanobut-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium cyanate or sodium azide can be used under basic conditions.

    Addition Reactions: Electrophiles like bromine or hydrogen chloride can add across the double bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Nucleophilic Substitution: Derivatives with different functional groups replacing the isocyano group.

    Addition Reactions: Halogenated or hydrogenated products.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: Methyl 2-isocyanobut-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, although further research is needed to explore these possibilities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-isocyanobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The isocyano group can participate in nucleophilic substitution reactions, while the double bond in the butenoate moiety can undergo addition reactions. These interactions allow the compound to form various derivatives and products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Methyl 2-isocyanobut-2-enoate combines two key functional groups: an isocyanide and an ester. Below is a comparative analysis with compounds sharing these moieties:

Compound Functional Groups Reactivity/Applications Key Differences
This compound Isocyanide, ester Participates in multicomponent reactions; potential for coordination chemistry. Unique conjugation of isocyanide with α,β-unsaturated ester.
Dimethyl fumarate Ester (two methyl esters) Used in medicinal chemistry (e.g., multiple sclerosis treatment) as an Nrf2 activator. Lacks isocyanide group; saturated ester system with different electronic effects.
tert-Butylhydroxyquinone (TBHQ) Phenolic hydroxyl, tert-butyl Antioxidant in food industry; stabilizes lipids via radical scavenging. No isocyanide or ester; phenolic structure dominates reactivity.
Bardoxolone methyl Triterpenoid, methyl ester Activates Nrf2 pathway; investigated for chronic kidney disease. Complex triterpenoid scaffold; ester group is peripheral to core activity.

Isocyanide Derivatives

Isocyanides are rare in natural products but pivotal in synthetic chemistry. For example:

  • Methyl isocyanide : Simpler analog lacking the ester group. Less sterically hindered, but less stabilized electronically.
  • Aromatic isocyanides (e.g., tosylmethyl isocyanide): Used in Ugi reactions; higher stability but reduced solubility compared to this compound.

Ester-Containing Compounds

  • Methyl Violet : A triarylmethane dye with ester-like groups.
  • Alanine vs. Glycine : Demonstrates how a methyl group (in alanine) alters physicochemical properties. Similarly, the methyl ester in this compound affects polarity and stability compared to ethyl or bulkier esters.

Research Findings and Limitations

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